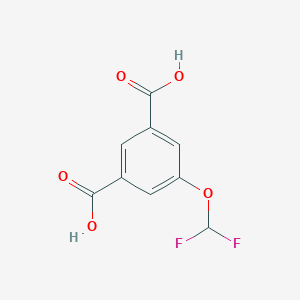
5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzene dicarboxylic acid derivatives is characterized by the presence of a benzene ring, which provides a planar, aromatic platform for the attachment of various functional groups. In the case of 5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid, the difluoromethoxy group would be expected to influence the electronic properties of the molecule due to the electronegativity of the fluorine atoms. The carboxylic acid groups contribute to the acidity and potential for hydrogen bonding and dimerization.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not discussed in the provided papers, benzene dicarboxylic acids in general can participate in a variety of chemical reactions. These include esterification, amidation, and the formation of anhydrides. The presence of the difluoromethoxy group could affect the reactivity of the carboxylic acid groups, potentially making them less reactive due to the electron-withdrawing effect of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene dicarboxylic acid derivatives are influenced by their molecular structure. The provided papers mention that carboxylic acid derivatives tend to form gels, indicating that they can engage in extensive intermolecular interactions, likely through hydrogen bonding . The presence of the difluoromethoxy group in this compound would be expected to affect the compound's boiling point, solubility, and overall polarity. The fluorine atoms could also enhance the acidity of the carboxylic acid groups due to their inductive effect.
Aplicaciones Científicas De Investigación
Coordination Polymers and Their Properties
5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid has been utilized in the synthesis of coordination polymers. For example, He et al. (2020) synthesized two coordination polymers using a derivative of this compound. These compounds were characterized for their luminescent and magnetic properties, showcasing the potential of this compound in developing materials with unique physical properties (He et al., 2020).
Synthesis of Novel Aromatic Polyamides
In the field of polymer science, derivatives of this compound have been used to create novel aromatic polyamides. Hsiao and Chang (1996) demonstrated the synthesis of high-molecular-weight polyamides using dicarboxylic acids that bear structural resemblance to this compound. These polyamides exhibited desirable properties like solubility in polar solvents and the ability to form tough, flexible films (Hsiao & Chang, 1996).
Acid-Catalyzed Photosubstitution Reactions
The compound has also found application in chemical synthesis methodologies. Seki and Ohkura (1992) explored the acid-catalyzed photosubstitution of 5-fluoro-1,3-dimethyluracil with substituted benzenes, a process that could be relevant to the chemical transformations involving this compound (Seki & Ohkura, 1992).
Application in Synthesis of Amino Acids
Burger et al. (2006) demonstrated the use of related compounds in the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits, indicating the potential of this compound in the synthesis of complex organic molecules (Burger et al., 2006).
Synthesis of Difluoronaphthoic Acids
Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, a process that may be relevant to the chemical behavior and applications of this compound (Tagat et al., 2002).
Propiedades
IUPAC Name |
5-(difluoromethoxy)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O5/c10-9(11)16-6-2-4(7(12)13)1-5(3-6)8(14)15/h1-3,9H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCSQFWUQGHALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

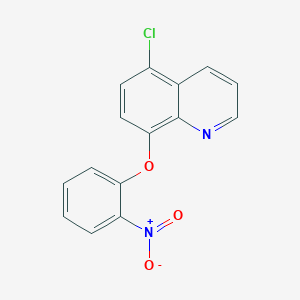
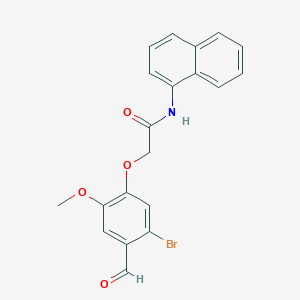
![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)
![7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002118.png)
![(Z)-ethyl 1-cyclohexyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3002119.png)
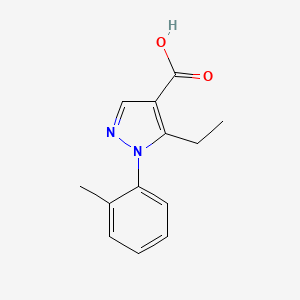
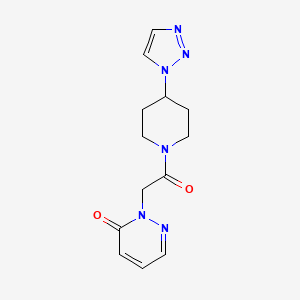
![6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3002124.png)
![tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate](/img/structure/B3002125.png)
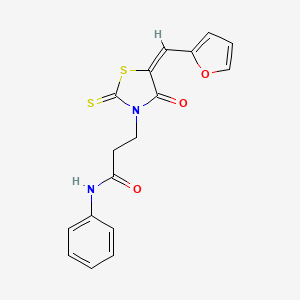
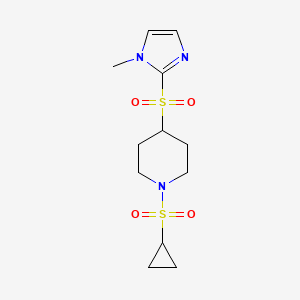
![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)